

potential off-target effects of RapaLink-1

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Compound of Interest

Compound Name: *RapaLink-1*

Cat. No.: *B10772746*

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RapaLink-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of **RapaLink-1** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **RapaLink-1** and what is its mechanism of action?

RapaLink-1 is a third-generation, bivalent inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It is composed of rapamycin and the second-generation mTOR kinase inhibitor MLN0128, joined by an inert chemical linker.[1][3] Its mechanism of action involves a dual-binding approach. The rapamycin component binds to the FKBP12 protein, and this complex then targets the FRB domain of mTOR. This initial binding event facilitates the high-affinity interaction of the MLN0128 component with the ATP-binding site in the kinase domain of mTOR.[4][5] This bivalent binding leads to potent and durable inhibition of mTOR Complex 1 (mTORC1).[1][4]

Q2: What is the selectivity profile of **RapaLink-1**?

RapaLink-1 demonstrates significant selectivity for mTORC1 over mTORC2.[4][5] Inhibition of mTORC1 downstream targets, such as the phosphorylation of RPS6 and 4EBP1, is observed at low nanomolar concentrations (as low as 1.56 nM).[1][5] Inhibition of mTORC2 signaling, measured by the phosphorylation of AKT at Ser473, typically requires higher concentrations of **RapaLink-1**. [4][5] This selectivity is a key feature, but researchers should be aware that at higher concentrations, off-target inhibition of mTORC2 will occur.

Q3: Can **RapaLink-1** cross the blood-brain barrier?

Yes, **RapaLink-1** has been shown to cross the blood-brain barrier, making it a valuable tool for investigating mTOR signaling in the central nervous system and for preclinical studies of brain malignancies like glioblastoma.[1][3][4]

Q4: What are the known potential off-target effects and toxicities of **RapaLink-1**?

The primary "off-target" effect of **RapaLink-1** is the inhibition of mTORC2 at higher concentrations.[4][5] In terms of toxicity, preclinical studies in mice have indicated that chronic administration of **RapaLink-1** can lead to side effects such as body weight loss, glucose intolerance, and liver toxicity, characterized by increased STAT3 phosphorylation.[6] These peripheral side effects could be mitigated by co-administration with RapaBlock, a peripherally restricted FKBP12 ligand that does not cross the blood-brain barrier.[6] In a rat model of cerebral ischemia-reperfusion, **RapaLink-1** was reported to increase blood-brain barrier disruption and infarct size, suggesting potential detrimental effects in this specific context.[7]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
No or weak inhibition of mTORC1 signaling (p-4EBP1, p-S6K)	Suboptimal concentration of RapaLink-1: The effective concentration can vary between cell lines.	Perform a dose-response experiment to determine the optimal IC50 in your specific cell model. Start with a concentration range from 1 nM to 100 nM.
Poor cell permeability: Although generally cell-permeable, issues can arise in certain cell types.	Increase incubation time. Ensure the final DMSO concentration in your culture medium is below 0.5% to avoid solvent-induced toxicity.	
Degraded RapaLink-1: Improper storage or multiple freeze-thaw cycles can lead to degradation.	RapaLink-1 should be stored as a lyophilized powder at 4°C or as a solution in DMSO at -20°C. Aliquot the DMSO stock to avoid repeated freeze-thaw cycles. [8]	
Unexpected inhibition of mTORC2 signaling (p-AKT S473)	High concentration of RapaLink-1: RapaLink-1 inhibits mTORC2 at higher concentrations.	Carefully review your working concentration. If your goal is to selectively inhibit mTORC1, use the lowest effective concentration determined from your dose-response curve.
"Hook effect" observed (decreased efficacy at high concentrations)	Formation of binary complexes: At very high concentrations, bivalent molecules like RapaLink-1 can form non-productive binary complexes (RapaLink-1 with either the target or the E3 ligase) instead of the productive ternary complex. [9]	Perform a full dose-response curve to identify the optimal concentration range. The "hook effect" is characterized by a bell-shaped dose-response curve. [9]

Variability in experimental results	Inconsistent cell culture conditions: Cell density, passage number, and serum concentration can all affect mTOR signaling.	Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.
In vivo toxicity observed (e.g., weight loss, signs of distress)	Dosage and administration schedule: The dose and frequency of administration may be too high for the specific animal model.	Refer to published in vivo studies for dosing guidance (e.g., 1.5 mg/kg every 5 days). [4] Consider co-administration with RapaBlock to mitigate peripheral side effects if the target is in the CNS.[6]

Data Presentation

RapaLink-1 In Vitro Efficacy

Cell Line	Cancer Type	IC50 (nM)	Reference
U87MG	Glioblastoma	~3-6	[4]
LN229	Glioblastoma	~3-6	[4]
NCH644	Glioblastoma (Proneural)	>48	[10]
GBM1	Glioblastoma (Classical)	~24-48	[10]
BTSC233	Glioblastoma (Mesenchymal)	~12-24	[10]
JHH520	Glioblastoma (Mesenchymal)	~6-12	[10]
SF188	Pediatric Glioblastoma	<6	[10]
786-O	Renal Cell Carcinoma	Not specified, but effective at 100 nM	[11]
A498	Renal Cell Carcinoma	Not specified, but effective at 100 nM	[11]
LAPC9 (organoids)	Prostate Cancer	4.6	[12][13]
BM18 (organoids)	Prostate Cancer	0.3	[12][13]

RapaLink-1 Target Inhibition Profile

Target	Complex	Effective Concentration	Reference
p-RPS6 (S235/236)	mTORC1	As low as 1.56 nM	[1][5]
p-4EBP1 (T37/46)	mTORC1	As low as 1.56 nM	[1][5]
p-AKT (S473)	mTORC2	Higher doses required	[4][5]
p-SGK1 (S78)	mTORC2	Higher doses required	[4]
p-NDRG1 (T346)	mTORC2	Higher doses required	[4]

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol is adapted from standard mTOR kinase assay procedures and can be used to assess the direct inhibitory effect of **RapaLink-1** on mTORC1 activity.

Materials:

- Active mTORC1 complex (immunoprecipitated from cells or recombinant)
- Inactive 4E-BP1 protein (as substrate)
- **RapaLink-1**
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- ATP
- SDS-PAGE loading buffer
- Phospho-4E-BP1 (Thr37/46) antibody for Western blotting

Procedure:

- Prepare a reaction mix containing the mTORC1 complex and kinase assay buffer.
- Add varying concentrations of **RapaLink-1** (or DMSO as a vehicle control) to the reaction mix and incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding the substrate (4E-BP1) and ATP (final concentration typically 10-100 μ M).
- Incubate the reaction at 30°C for 30 minutes with gentle agitation.
- Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
- Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.

Assessment of On-Target and Off-Target Effects in Cultured Cells

This protocol describes how to evaluate the effect of **RapaLink-1** on mTORC1 and mTORC2 signaling pathways in a cellular context.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **RapaLink-1**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Antibodies:
 - Phospho-S6 Ribosomal Protein (Ser235/236)
 - Total S6 Ribosomal Protein
 - Phospho-4E-BP1 (Thr37/46)
 - Total 4E-BP1
 - Phospho-AKT (Ser473)
 - Total AKT
 - Loading control (e.g., GAPDH or β -actin)

Procedure:

- Plate cells and allow them to adhere and grow to 70-80% confluency.

- Treat cells with a range of **RapaLink-1** concentrations (e.g., 1 nM to 1 μ M) for the desired duration (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Perform Western blotting with the prepared lysates to detect the phosphorylation status of mTORC1 substrates (p-S6, p-4E-BP1) and the mTORC2 substrate (p-AKT).
- Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the inhibitory effect of **RapaLink-1**.

In Vivo Assessment of Liver Toxicity

This protocol provides a method to evaluate potential liver toxicity of **RapaLink-1** in a mouse model.

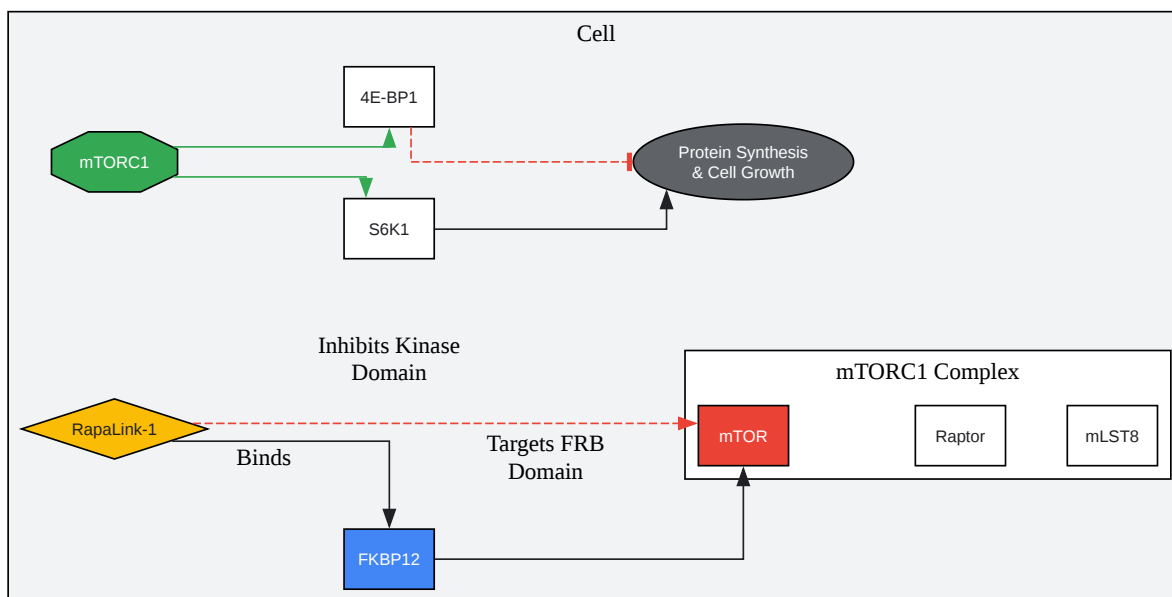
Materials:

- Mouse model (e.g., nude mice bearing xenografts)
- **RapaLink-1**
- Vehicle control (e.g., DMSO, PEG300, PBS)
- Anesthesia
- Surgical tools for tissue harvesting
- Materials for protein extraction (lysis buffer) and RNA extraction (e.g., TRIzol)
- Antibodies for Western blotting (p-STAT3, total STAT3)
- Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)
- Primers for Timp1 and Col4a1

Procedure:

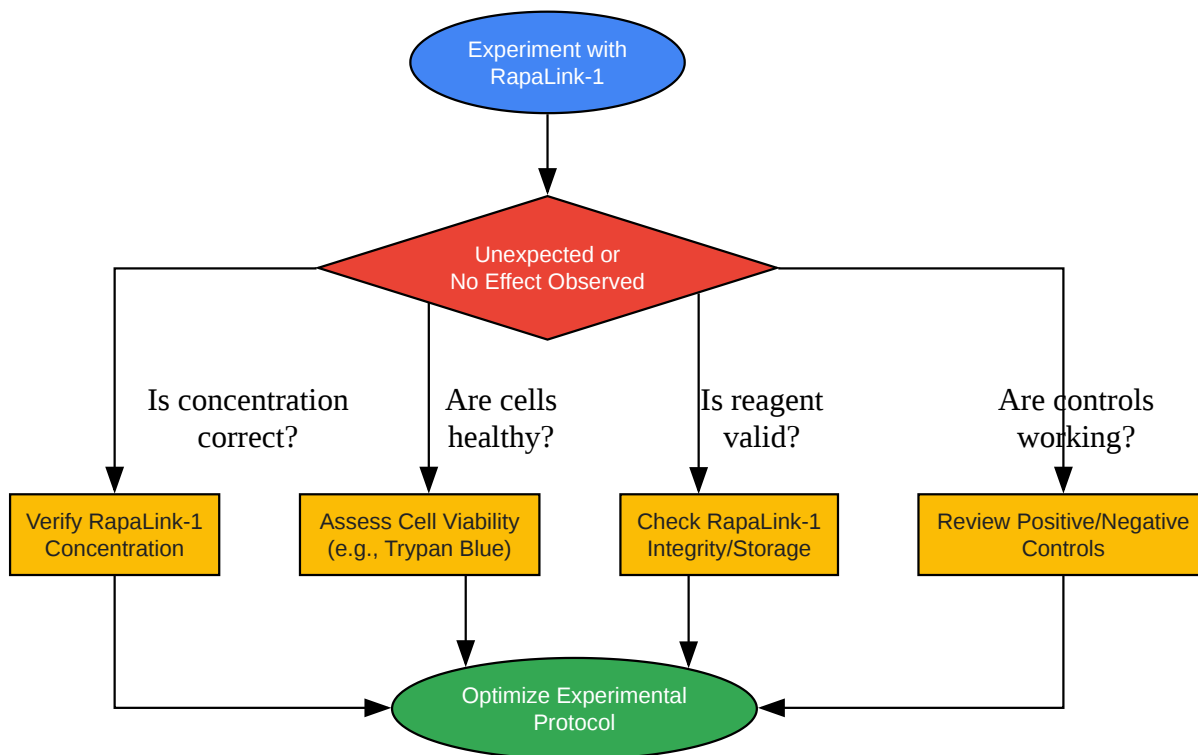
- Treat mice with **RapaLink-1** (e.g., 1.5 mg/kg, intraperitoneally, every 5 days) or vehicle for a specified period (e.g., 4 weeks).[4][6]
- Monitor the mice regularly for signs of toxicity, including body weight changes and general health.
- At the end of the treatment period, euthanize the mice and harvest the livers.
- For protein analysis, homogenize a portion of the liver in lysis buffer, and perform Western blotting to assess the phosphorylation of STAT3.
- For gene expression analysis, extract total RNA from another portion of the liver, synthesize cDNA, and perform qRT-PCR to measure the mRNA levels of liver fibrosis markers Timp1 and Col4a1.
- Compare the results from the **RapaLink-1** treated group to the vehicle-treated group to assess liver toxicity.

Mandatory Visualizations



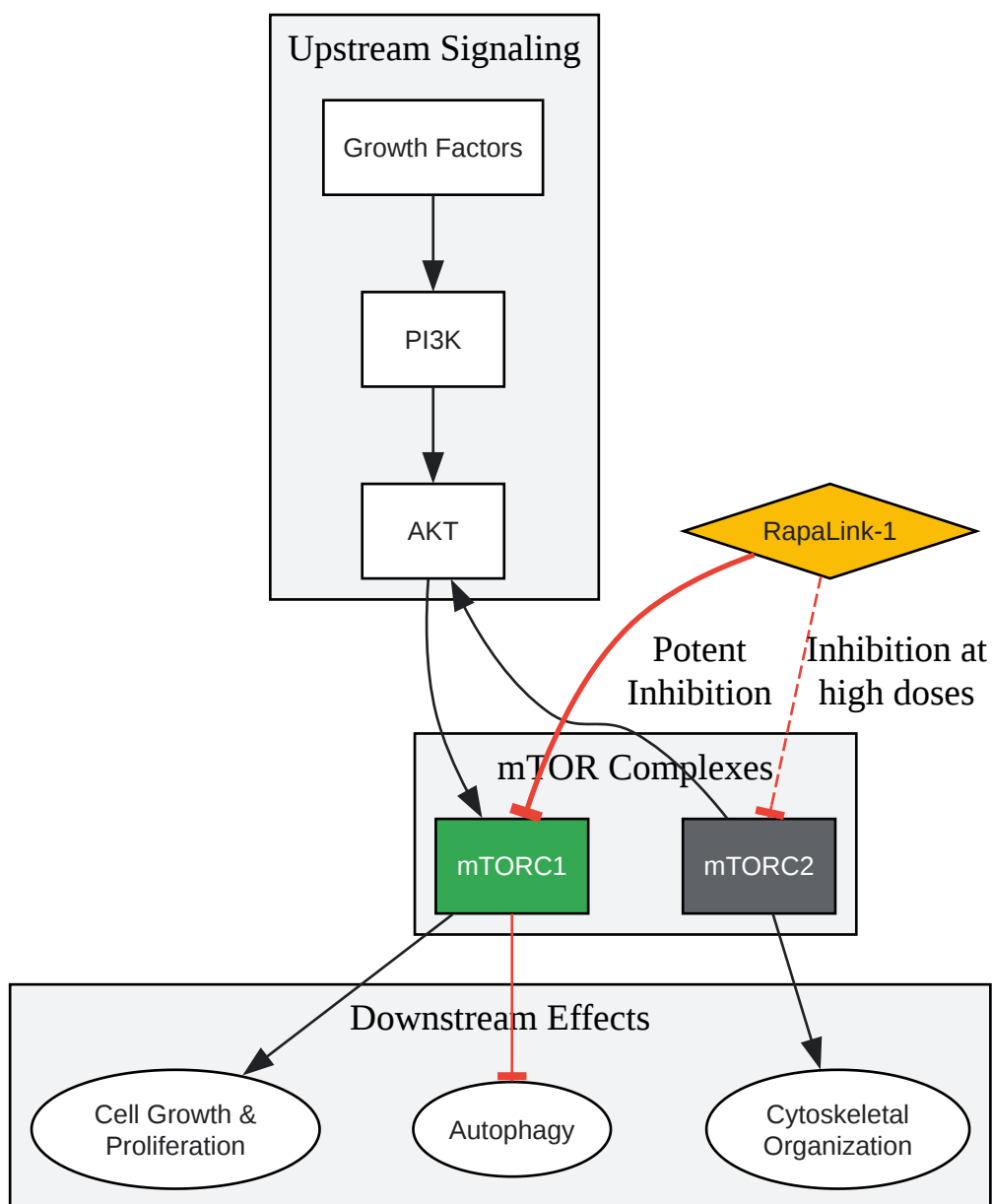
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Caption: Mechanism of action of **RapaLink-1**, a bivalent mTORC1 inhibitor.



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Caption: A logical workflow for troubleshooting **RapaLink-1** experiments.



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Caption: **RapaLink-1**'s position in the PI3K/AKT/mTOR signaling pathway.

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